molecular formula C34H28OS3 B12802069 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone CAS No. 56003-69-1

1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone

Cat. No.: B12802069
CAS No.: 56003-69-1
M. Wt: 548.8 g/mol
InChI Key: HWKMIABADJGBCB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone is a complex organic compound characterized by its unique structure, which includes multiple phenyl and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone typically involves multi-step organic reactions. One common method includes the reaction of 1,3-diphenyl-1-butanone with phenylthiol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio groups to thiols.

    Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone involves its interaction with specific molecular targets. The phenylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-4,4-bis(phenylthio)-1-butanone: Similar structure but with fewer phenylthio groups.

    Tris(phenylthio)methane: Contains three phenylthio groups attached to a central carbon atom.

Uniqueness

1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone is unique due to the presence of three phenylthio groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

56003-69-1

Molecular Formula

C34H28OS3

Molecular Weight

548.8 g/mol

IUPAC Name

1,3-diphenyl-4,4,4-tris(phenylsulfanyl)butan-1-one

InChI

InChI=1S/C34H28OS3/c35-33(28-18-8-2-9-19-28)26-32(27-16-6-1-7-17-27)34(36-29-20-10-3-11-21-29,37-30-22-12-4-13-23-30)38-31-24-14-5-15-25-31/h1-25,32H,26H2

InChI Key

HWKMIABADJGBCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(SC3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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